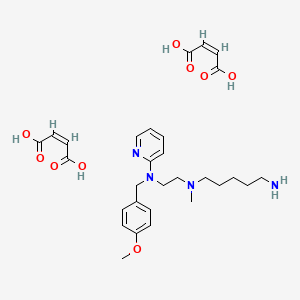
Sarcandron A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sarcandrone A is a natural product that belongs to the class of naphthoquinones. It was first isolated from the roots of the plant Sarcandra glabra, which is widely used in traditional Chinese medicine. Sarcandrone A has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Wissenschaftliche Forschungsanwendungen
Sarcandrone A has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of complex organic molecules.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-tumor, and anti-viral activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sarcandrone A involves several steps, starting from readily available starting materials. The key steps include the formation of the naphthoquinone core, followed by functional group modifications to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods: Industrial production of Sarcandrone A is still in the research and development phase. The focus is on optimizing the synthetic routes to make the process more cost-effective and scalable. This involves the use of advanced techniques such as flow chemistry and biocatalysis to improve yield and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions: Sarcandrone A undergoes various types of chemical reactions, including:
Oxidation: Sarcandrone A can be oxidized to form quinone derivatives.
Reduction: Reduction of Sarcandrone A leads to the formation of hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on Sarcandrone A to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions.
Wirkmechanismus
The mechanism of action of Sarcandrone A involves its interaction with various molecular targets and pathways. It has been shown to inhibit specific enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication. The exact molecular targets and pathways are still under investigation, but it is believed that Sarcandrone A exerts its effects by modulating the activity of key proteins and enzymes .
Vergleich Mit ähnlichen Verbindungen
Sarcandrone B: Another naphthoquinone derivative with similar biological activities.
Calyxin H: A related compound with anti-inflammatory and anti-tumor properties.
Sieboldin: A compound with similar structural features and biological activities.
Uniqueness of Sarcandrone A: Sarcandrone A is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to modulate multiple molecular targets and pathways makes it a promising candidate for further research and development .
Eigenschaften
IUPAC Name |
1-[2,4-dihydroxy-3-(7-hydroxy-5,8-dimethoxy-2-phenyl-3,4-dihydro-2H-chromen-4-yl)-6-methoxyphenyl]-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30O8/c1-38-26-18-24(36)32(40-3)33-29(26)21(16-25(41-33)20-12-8-5-9-13-20)28-23(35)17-27(39-2)30(31(28)37)22(34)15-14-19-10-6-4-7-11-19/h4-15,17-18,21,25,35-37H,16H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQIVIOAVUCHLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(CC(OC2=C(C(=C1)O)OC)C3=CC=CC=C3)C4=C(C(=C(C=C4O)OC)C(=O)C=CC5=CC=CC=C5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does Sarcandrone A interact with its potential targets, the SARS-CoV-2 spike protein and human ACE2 enzyme, and what are the downstream effects of this interaction?
A: The research primarily employed molecular docking simulations to assess the binding affinity of Sarcandrone A to the spike protein and ACE2. [] The study suggests that Sarcandrone A exhibits a strong binding affinity to these targets, surpassing the binding energies observed for reference inhibitors like artemisinin, ribavirin, and lopinavir. [] While the precise mechanisms of interaction remain to be elucidated experimentally, strong binding to these targets could potentially interfere with viral attachment and entry into host cells, thus hindering SARS-CoV-2 infection. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(Deoxyguanosin-8-YL)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine](/img/structure/B561825.png)




![N-[2-(Trimethylammonium)ethyl]maleimide Chloride](/img/structure/B561837.png)
![N-[(R)-(+)-1-Phenylethyl]imidazole-1-carboxamide](/img/structure/B561838.png)



